molecular formula C23H24N2O6S B11525191 N-(6-hydroxyhexyl)-N-(naphthalen-2-ylsulfonyl)-3-nitrobenzamide

N-(6-hydroxyhexyl)-N-(naphthalen-2-ylsulfonyl)-3-nitrobenzamide

Cat. No.: B11525191
M. Wt: 456.5 g/mol
InChI Key: SJBUZQBZNMATPP-UHFFFAOYSA-N
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Description

N-(6-HYDROXYHEXYL)-N-(NAPHTHALENE-2-SULFONYL)-3-NITROBENZAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-HYDROXYHEXYL)-N-(NAPHTHALENE-2-SULFONYL)-3-NITROBENZAMIDE typically involves multi-step organic reactions The process may start with the nitration of benzamide to introduce the nitro group, followed by sulfonation to attach the naphthalene-2-sulfonyl group

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-HYDROXYHEXYL)-N-(NAPHTHALENE-2-SULFONYL)-3-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its bioactive functional groups.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(6-HYDROXYHEXYL)-N-(NAPHTHALENE-2-SULFONYL)-3-NITROBENZAMIDE would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(6-HYDROXYHEXYL)-N-(NAPHTHALENE-2-SULFONYL)-BENZAMIDE: Lacks the nitro group, potentially altering its reactivity and applications.

    N-(6-HYDROXYHEXYL)-N-(NAPHTHALENE-2-SULFONYL)-4-NITROBENZAMIDE: Similar structure but with the nitro group in a different position, which could affect its chemical properties and biological activity.

Uniqueness

N-(6-HYDROXYHEXYL)-N-(NAPHTHALENE-2-SULFONYL)-3-NITROBENZAMIDE is unique due to the specific arrangement of its functional groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H24N2O6S

Molecular Weight

456.5 g/mol

IUPAC Name

N-(6-hydroxyhexyl)-N-naphthalen-2-ylsulfonyl-3-nitrobenzamide

InChI

InChI=1S/C23H24N2O6S/c26-15-6-2-1-5-14-24(23(27)20-10-7-11-21(16-20)25(28)29)32(30,31)22-13-12-18-8-3-4-9-19(18)17-22/h3-4,7-13,16-17,26H,1-2,5-6,14-15H2

InChI Key

SJBUZQBZNMATPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N(CCCCCCO)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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